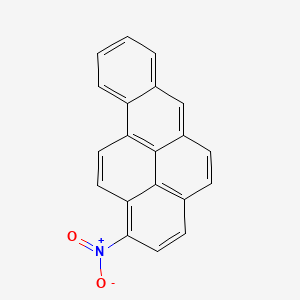
1-Nitrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H11NO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 9.3x10-4 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Soil Remediation Techniques
1-Nitrobenzo(a)pyrene has been studied extensively for its removal from contaminated soils. Various methods, including biological, physical, and chemical treatments, have been evaluated for their efficacy in degrading or removing this compound:
- Sorption Techniques : Activated carbon has shown significant promise in sorbing this compound from contaminated soils. In a study, it was found that activated carbon could remove approximately 88.1% of this compound within 16 hours . This method is favored due to its cost-effectiveness and simplicity.
- Bioremediation : Biological methods involving microorganisms capable of degrading nitro-PAHs are being researched. These methods aim to utilize natural processes to detoxify contaminated environments, thereby reducing human exposure risks .
Toxicological Studies
Mutagenicity and Carcinogenicity
this compound is recognized as a potent mutagen and carcinogen. Research has demonstrated its ability to induce mutations in various biological models:
- Mutagenesis in Bacterial Strains : Studies have shown that this compound acts as a mutagen for Salmonella tester strains, indicating its potential to cause genetic mutations .
- Carcinogenic Potential in Animal Models : Research involving F344/DuCrj rats indicated that exposure to this compound resulted in significant tumor formation, further supporting its classification as a carcinogen . In another study, it was observed that while this compound did not induce skin tumors in mice, it did lead to lung tumors under specific conditions .
Analytical Methods
Detection and Quantification
The analysis of this compound in environmental samples is crucial for assessing exposure levels and risks. Various analytical techniques have been developed:
- Mass Spectrometry : Advanced techniques such as negative ion atmospheric pressure ionization mass spectrometry have been employed to detect trace amounts of this compound with high sensitivity (detection limit as low as 0.5 pg ) .
- Chemical Ionization Techniques : These methods enhance the detection capabilities for nitroarenes, allowing for detailed analysis of environmental samples contaminated with this compound .
Case Studies
Propriétés
Numéro CAS |
70021-42-0 |
|---|---|
Formule moléculaire |
C20H11NO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1-nitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H |
Clé InChI |
ICKISBPYFVBVQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Color/Form |
Orange crystals |
Densité |
1.30 at 25 °C (est) |
melting_point |
250-250.5 °C |
Key on ui other cas no. |
70021-99-7 70021-42-0 |
Solubilité |
In water, 9.3X10-4 mg/L at 25 °C (est) |
Synonymes |
1-NBaP 1-nitrobenzo(a)pyrene |
Pression de vapeur |
1.1X10-10 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















